4-Chloro-2,5-difluorophenylboronic acid 4-Chloro-2,5-difluorophenylboronic acid
Brand Name: Vulcanchem
CAS No.: 2055778-26-0
VCID: VC11695489
InChI: InChI=1S/C6H4BClF2O2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,11-12H
SMILES: B(C1=CC(=C(C=C1F)Cl)F)(O)O
Molecular Formula: C6H4BClF2O2
Molecular Weight: 192.36 g/mol

4-Chloro-2,5-difluorophenylboronic acid

CAS No.: 2055778-26-0

Cat. No.: VC11695489

Molecular Formula: C6H4BClF2O2

Molecular Weight: 192.36 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2,5-difluorophenylboronic acid - 2055778-26-0

CAS No. 2055778-26-0
Molecular Formula C6H4BClF2O2
Molecular Weight 192.36 g/mol
IUPAC Name (4-chloro-2,5-difluorophenyl)boronic acid
Standard InChI InChI=1S/C6H4BClF2O2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,11-12H
Standard InChI Key LRZWCWTWFFVBGT-UHFFFAOYSA-N
SMILES B(C1=CC(=C(C=C1F)Cl)F)(O)O
Canonical SMILES B(C1=CC(=C(C=C1F)Cl)F)(O)O

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s phenyl ring is substituted with chlorine at the 4-position and fluorine atoms at the 2- and 5-positions, creating a meta-difluoro and para-chloro arrangement relative to the boronic acid group. This substitution pattern induces electronic effects: the electron-withdrawing nature of chlorine and fluorine deactivates the ring, directing electrophilic substitution to specific positions. The boronic acid group, a Lewis acid, facilitates coordination with palladium catalysts in cross-coupling reactions.

Table 1: Physicochemical Properties of 4-Chloro-2,5-Difluorophenylboronic Acid

PropertyValue
Molecular FormulaC6H4BClF2O2\text{C}_6\text{H}_4\text{BClF}_2\text{O}_2
Molecular Weight192.36 g/mol
CAS Number2055778-26-0
Purity>98% (industrial scale)
StabilitySensitive to oxidation

Spectroscopic and Computational Insights

While direct spectroscopic data for 4-chloro-2,5-difluorophenylboronic acid is limited in the literature, studies on analogous compounds, such as 2-chloro-5-fluorophenol, provide a framework for understanding its behavior. Nuclear magnetic resonance (NMR) spectroscopy of related boronic acids reveals distinct 11B^{11}\text{B} and 19F^{19}\text{F} chemical shifts . Density functional theory (DFT) calculations on halogenated phenols predict vibrational modes and thermodynamic stability, suggesting that the title compound’s chloro and fluoro substituents enhance its molecular rigidity .

Synthetic Methodologies

Laboratory-Scale Synthesis

The compound is typically synthesized via palladium-catalyzed borylation of 4-chloro-2,5-difluorobenzene. A common protocol involves reacting the aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2_2) and a base (e.g., potassium carbonate) under inert conditions. The reaction proceeds via oxidative addition of the aryl halide to palladium, followed by transmetallation with the diboron reagent and reductive elimination to yield the boronic acid.

Table 2: Comparison of Synthetic Approaches

ParameterLaboratory ScaleIndustrial Scale
CatalystPd(dppf)Cl2_2Heterogeneous Pd/C
Reactor TypeBatchContinuous flow
Yield70–80%>90%
Purity95–98%>98%

Industrial Production

Industrial processes prioritize scalability and cost efficiency. Continuous flow reactors minimize side reactions and improve heat transfer, enabling higher throughput. Post-synthesis purification involves recrystallization from aqueous ethanol to achieve >98% purity. A patent describing the synthesis of 4-chloro-2,5-difluorobenzoic acid highlights multi-step halogenation and fluorination sequences , which may inform precursor synthesis for the boronic acid.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

4-Chloro-2,5-difluorophenylboronic acid is a key building block in Suzuki-Miyaura couplings, forming carbon-carbon bonds between aryl halides and boronic acids. The chlorine and fluorine substituents modulate electronic effects, enhancing reactivity toward electron-deficient aryl partners . For example, coupling with 3-bromopyridine yields biaryl derivatives with applications in ligand design.

Directed Ortho-Metalation

The boronic acid group directs ortho-metalation in lithiation reactions, enabling functionalization at specific positions on the aromatic ring. This property is exploited in the synthesis of polysubstituted arenes for agrochemicals.

Pharmaceutical Research and Drug Development

Structure-Activity Relationships

Comparative studies with 3,5-difluorophenylboronic acid (CAS 156545-07-2) reveal that substituent position critically impacts bioactivity. The meta-fluorine arrangement in 3,5-difluoro analogs reduces steric hindrance, improving membrane permeability .

Material Science Applications

Polymer Synthesis

The compound serves as a monomer in conjugated polymers for organic electronics. Its halogen substituents lower the highest occupied molecular orbital (HOMO) energy, enhancing charge transport in field-effect transistors.

Metal-Organic Frameworks (MOFs)

Boronic acids coordinate with metal ions to form MOFs with high surface areas. These materials show promise in gas storage and catalysis, leveraging the compound’s rigid aromatic backbone.

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